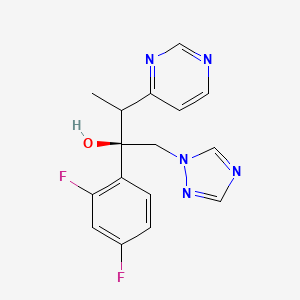![molecular formula C35H22 B14775274 12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-](/img/structure/B14775274.png)
12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl- is a complex polycyclic aromatic hydrocarbon (PAH) with a unique structure that includes multiple fused rings and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction conditions often require the use of strong acids or bases as catalysts to facilitate the formation of the fused ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process might also involve purification steps such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Indeno[1,2,3-cd]fluoranthene
- Benzo[k]fluoranthene
- 7,12-Diphenylbenzo[k]fluoranthene
Uniqueness
12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl- is unique due to its specific arrangement of fused rings and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for applications requiring specific electronic or structural characteristics.
Propiedades
Fórmula molecular |
C35H22 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
3,13-diphenylhexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2(14),3,5,7,9,12,15,17,19(23),20-undecaene |
InChI |
InChI=1S/C35H22/c1-3-11-23(12-4-1)31-29-21-25-15-7-8-18-26(25)33(29)32(24-13-5-2-6-14-24)35-28-20-10-17-22-16-9-19-27(30(22)28)34(31)35/h1-20H,21H2 |
Clave InChI |
YKZPYHKWMYOQBY-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C(C4=C(C5=CC=CC6=C5C4=CC=C6)C(=C31)C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


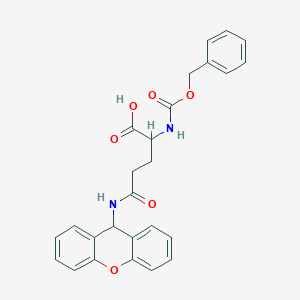
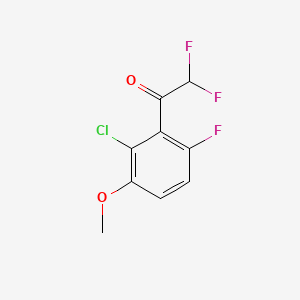
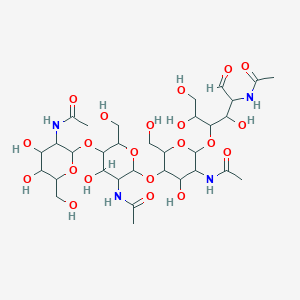
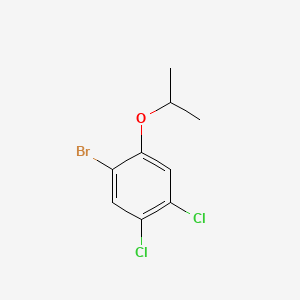
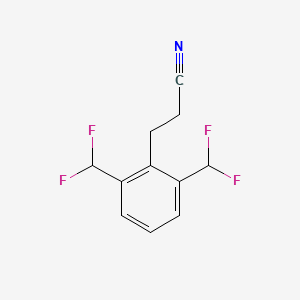

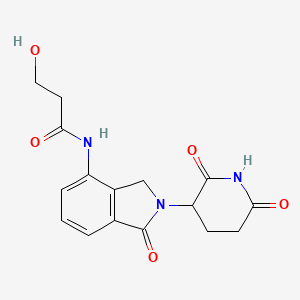
![1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)
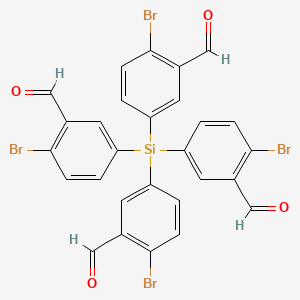
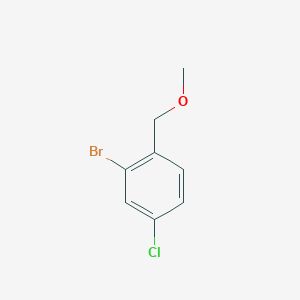
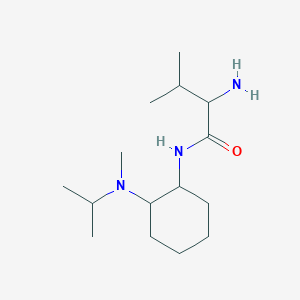
![2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid](/img/structure/B14775251.png)

